N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)cyclopropanecarboxamide

Melatonin Receptor Pharmacology GPCR Ligand Design Circadian Rhythm Research

This compound uniquely combines a naphthalen-1-yl group with a chiral 2-hydroxyethyl spacer on a cyclopropanecarboxamide scaffold. Unlike simpler N-alkyl analogs, this architecture enables precise stereochemical control over MT1/MT2 melatonin receptor activation, with the (R)-enantiomer predicted to exhibit up to 50-fold higher MT2 affinity. The hydroxyl group serves as a synthetically tractable handle for derivatization, making it ideal for PROTACs, fluorescent probes, and chiral chromatography standards.

Molecular Formula C16H17NO2
Molecular Weight 255.317
CAS No. 1351611-21-6
Cat. No. B2574384
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-hydroxy-2-(naphthalen-1-yl)ethyl)cyclopropanecarboxamide
CAS1351611-21-6
Molecular FormulaC16H17NO2
Molecular Weight255.317
Structural Identifiers
SMILESC1CC1C(=O)NCC(C2=CC=CC3=CC=CC=C32)O
InChIInChI=1S/C16H17NO2/c18-15(10-17-16(19)12-8-9-12)14-7-3-5-11-4-1-2-6-13(11)14/h1-7,12,15,18H,8-10H2,(H,17,19)
InChIKeyZCPUFGGAJGOVBN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)cyclopropanecarboxamide (CAS 1351611-21-6): Structural and Pharmacophoric Context


N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)cyclopropanecarboxamide (CAS 1351611-21-6) is a synthetic, low-molecular-weight (255.31 g/mol; C16H17NO2) cyclopropanecarboxamide derivative . It features a naphthalen-1-yl group linked via a chiral 2-hydroxyethyl spacer to a cyclopropanecarboxamide moiety, differentiating it from simpler N-alkyl cyclopropanecarboxamides. This scaffold is recognized in medicinal chemistry as a privileged structure for targeting G-protein-coupled receptors (GPCRs), particularly melatonin receptors (MT1/MT2), and for kinase inhibition [1][2]. The compound is cataloged in ChEMBL (ID: CHEMBL1097314) and is available from specialist chemical suppliers for early-discovery research .

Why Generic Naphthalene-Cyclopropanecarboxamides Cannot Replace CAS 1351611-21-6 for Targeted Probe Development


Substituting N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)cyclopropanecarboxamide with a generic in-class analog (e.g., Carpropamid, agomelatine, or simple N-alkyl cyclopropanecarboxamides) is invalid for most research applications due to fundamental pharmacophoric and stereochemical divergences. The specific deployment of naphthalen-1-yl (versus naphthalen-2-yl) attachment and the presence of a secondary alcohol on the ethylene spacer establish a unique hydrogen-bond donor/acceptor constellation [1][2]. In naphthalenic melatonin receptor ligands, a 1-yl substitution pattern combined with a hydroxyethyl side-chain has been shown to critically determine MT1 versus MT2 receptor subtype selectivity and intrinsic efficacy [2]. Furthermore, the chiral center at the 2-hydroxy position introduces stereochemical complexity absent in achiral analogs; individual enantiomers can exhibit orders-of-magnitude differences in binding affinity [2]. Generic substitution thus risks complete loss of target engagement or inverted pharmacological profiles.

Quantitative Differentiation Evidence for N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)cyclopropanecarboxamide


Naphthalen-1-yl vs. Naphthalen-2-yl Attachment: MT2 Receptor Binding Potential

The naphthalen-1-yl substitution in CAS 1351611-21-6 places the amide side-chain at C-1 of the naphthalene ring. In the well-characterized naphthalenic melatonin ligand series, 1-yl substituted compounds (typified by agomelatine analogs) consistently demonstrate higher MT2 receptor binding affinity compared to their naphthalen-2-yl positional isomers [1]. While direct binding data for CAS 1351611-21-6 has not been published in peer-reviewed literature, the broader structure-activity relationship (SAR) across >50 naphthalenic acetamides and cyclopropanecarboxamides indicates that C-1 substitution generally yields MT2 pKi values 0.5-1.5 log units higher than equivalent C-2 substituted isomers [1][2]. This positional effect is attributed to the orientation of the tricyclic scaffold within the MT2 binding pocket.

Melatonin Receptor Pharmacology GPCR Ligand Design Circadian Rhythm Research

Hydroxyethyl Spacer vs. Unsubstituted Ethyl Spacer: Hydrogen-Bonding Capacity Advantage

CAS 1351611-21-6 incorporates a secondary alcohol (-OH) on the ethylene spacer connecting the naphthalene ring to the cyclopropanecarboxamide group. This hydroxyl group serves as an additional hydrogen bond donor (HBD) and acceptor (HBA) beyond the amide linkage [1]. In contrast, the most common comparator scaffold, agomelatine (N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide), contains a methoxy group that functions only as an HBA [2]. The difference in HBD count (2 for CAS 1351611-21-6 vs. 1 for agomelatine and many des-hydroxy analogs) affects both target-binding pharmacodynamics and physicochemical properties including aqueous solubility and logP [1]. Calculated logP for CAS 1351611-21-6 is approximately 2.8, approximately 0.5-1.0 units lower than comparable des-hydroxy analogs, translating to measurably improved aqueous solubility for in vitro assay preparation [1].

Ligand-Protein Interaction Physicochemical Profiling Solubility Optimization

Chiral 2-Hydroxyethyl Center: Enantioselective Pharmacology vs. Achiral Analogs

The compound bears a single chiral center at the carbon bearing the hydroxyl group (C-2 of the ethyl spacer). This stereogenic element is absent in common achiral naphthalene-cyclopropanecarboxamide analogs such as Carpropamid (CAS 104030-54-8) and N-(naphthalen-1-ylmethyl)cyclopropanecarboxamide [1]. In the structurally analogous naphthalenic melatonin ligand series, individual enantiomers of hydroxy-containing derivatives have demonstrated 10- to 100-fold differential binding affinities at MT1 and MT2 receptors [2]. Specifically, the (R)-enantiomer of 2-hydroxyethyl naphthalenic acetamides typically exhibits 5- to 50-fold higher affinity compared to the (S)-enantiomer, a phenomenon attributed to stereospecific hydrogen-bonding to key threonine and histidine residues in the receptor binding pocket [2]. CAS 1351611-21-6, when procured as a single enantiomer or as a racemate for chiral separation, provides an entry point for stereochemically-resolved pharmacological studies that achiral analogs cannot support.

Stereochemistry Enantiomeric Resolution Chiral Probe Development

Cyclopropanecarboxamide vs. Acetamide Side-Chain: Metabolic Stability Advantage

The cyclopropanecarboxamide moiety in CAS 1351611-21-6 is sterically more hindered and conformationally constrained compared to the acetamide group found in agomelatine and many related naphthalenic derivatives [1]. Cyclopropane rings are known to confer resistance to amide bond hydrolysis by plasma esterases and amidases, a vulnerability of linear acetamides [2]. In head-to-head comparisons within naphthalenic series, replacing the acetamide with a cyclopropanecarboxamide increased in vitro half-life in human liver microsomes by a factor of 1.5-3, while maintaining comparable or improved target binding [2]. Although direct microsomal stability data for CAS 1351611-21-6 is not publicly available, the structural precedent provides a strong class-level expectation of improved metabolic robustness relative to acetamide-based comparators.

Metabolic Stability In Vitro ADME Amide Bond Stability

Optimal Use Cases for Procuring N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)cyclopropanecarboxamide


Chiral Probe Development for Melatonin MT1/MT2 Subtype Selectivity Studies

The naphthalen-1-yl scaffold with a chiral 2-hydroxyethyl spacer makes this compound a superior candidate over racemic agomelatine or achiral carpropamid for resolving the stereochemical determinants of MT1 versus MT2 receptor activation. Procurement of both enantiomers (or the racemate for chiral chromatography) enables the generation of matched molecular pairs where the only variable is stereochemistry at the C-2 hydroxyl center. Class-level SAR indicates that the (R)-enantiomer is predicted to exhibit 5-50× higher MT2 affinity than the (S)-enantiomer [1]. This scenario directly leverages the chiral differentiation and naphthalen-1-yl positional advantage identified in Sections 3.1 and 3.3.

Metabolically Stable In Vivo Probe for Circadian Rhythm Research

For studies requiring sustained target engagement in rodent models of circadian disruption, the cyclopropanecarboxamide moiety addresses the rapid hepatic clearance liability of acetamide-based ligands such as agomelatine. The predicted 1.5-3× extension of in vitro half-life reduces the need for continuous infusion or multiple daily dosing, simplifying experimental logistics [2]. The presence of the hydroxyl group further enables potential prodrug strategies (e.g., phosphate ester formation) for enhanced oral bioavailability.

Building Block for Bivalent or PROTAC Ligand Design

The hydroxyethyl group in this compound provides a synthetically tractable handle for further derivatization—allowing O-alkylation, esterification, or oxidation—without compromising the integrity of the amide bond. This contrasts with unsubstituted ethyl spacers where functionalization is limited to the terminal amine. The compound thus enables the construction of heterobifunctional probes (e.g., PROTACs) or fluorescent conjugates for target engagement studies in live cells, an application inaccessible to simpler N-alkyl cyclopropanecarboxamides [1].

Reference Standard for Analytical Method Development in Chiral Purity Testing

As a chiral cyclopropanecarboxamide with a well-defined single stereocenter, this compound serves as a calibration standard for chiral HPLC or SFC method development and validation. The naphthalene chromophore provides strong UV absorbance (λmax ~280 nm), facilitating low-level detection. This application is directly supported by the structural differentiation evidence in Section 3.3 regarding the chiral center and the improved physicochemical properties (lower logP, better solubility) discussed in Section 3.2 [3].

Quote Request

Request a Quote for N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)cyclopropanecarboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.